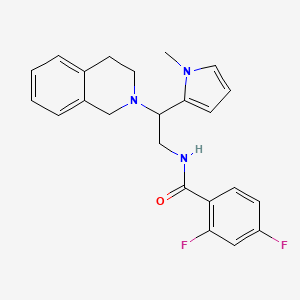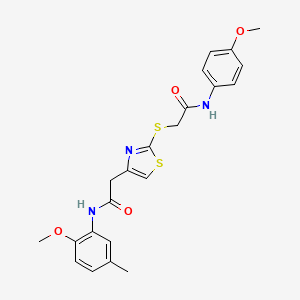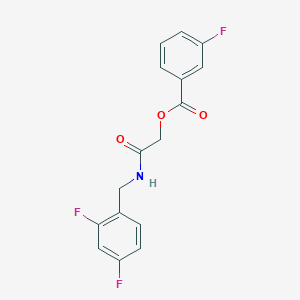![molecular formula C17H17N3O4S2 B2440450 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methoxybenzamide CAS No. 923187-20-6](/img/structure/B2440450.png)
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives involves several steps, including coupling, treatment with chloroethyl compounds, and yield of final derivatives .Applications De Recherche Scientifique
Photodynamic Therapy Applications
One significant application of related compounds involves photodynamic therapy, a treatment method that uses light-sensitive molecules to generate singlet oxygen for therapeutic purposes, such as cancer treatment. For instance, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which share structural similarities with the compound , have been synthesized and characterized. These derivatives exhibit useful properties as photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Benzothiazole derivatives have also been synthesized and studied for their corrosion inhibiting effects, particularly against steel in acidic solutions. Two such derivatives demonstrated significant inhibition efficiencies, surpassing previously reported inhibitors from the benzothiazole family. These compounds can adhere to surfaces via both physical and chemical means, showcasing the potential of such structures for protecting metals from corrosion (Hu et al., 2016).
Antimicrobial Activities
Thiazole derivatives, particularly those incorporating benzothiazole rings, have been synthesized and assessed for their antimicrobial properties. These compounds have shown efficacy against both bacterial and fungal infections, indicating their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Antifungal Effects
Compounds structurally related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methoxybenzamide have been evaluated for their antifungal properties. For example, certain dimethylpyrimidin-derivatives were synthesized and tested against fungi such as Aspergillus terreus and Aspergillus niger, showing significant antifungal effects and highlighting the potential for developing new antifungal agents from this class of compounds (Jafar et al., 2017).
Cytotoxicity and Anticancer Research
Further research into similar compounds has revealed their potential in anticancer applications. For instance, certain 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones showed significant cytotoxic effects against various cancer cell lines, underscoring the promise of benzothiazole derivatives in developing new anticancer drugs (Hour et al., 2007).
Propriétés
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)11-8-9-13-15(10-11)25-17(18-13)19-16(21)12-6-4-5-7-14(12)24-3/h4-10H,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJWSYDPFQNHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B2440367.png)
![tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate](/img/structure/B2440368.png)
![N-(2-methoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2440369.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2440372.png)
![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2440373.png)
![[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B2440377.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2440378.png)
![N-(2,6-dibromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2440379.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2440385.png)


![N-(3,4-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440388.png)